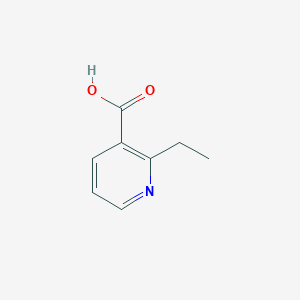

2-Ethylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGCFMULOVHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333457 | |

| Record name | 2-ethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3421-76-9 | |

| Record name | 2-ethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethylnicotinic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Core Physicochemical Properties, Synthesis, Analysis, and Biological Significance for Researchers and Drug Development Professionals.

Introduction

2-Ethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic carboxylic acid featuring a pyridine ring substituted with an ethyl group at the 2-position and a carboxyl group at the 3-position. Its structural similarity to nicotinic acid and its derivatives makes it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a detailed exploration of its fundamental properties, synthesis, analytical characterization, and known biological activities, offering a crucial resource for scientists engaged in pharmaceutical research and development.

Chemical Structure and Identification

The unique arrangement of the ethyl and carboxyl groups on the pyridine ring dictates the molecule's chemical reactivity, polarity, and potential for biological interactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, and potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 3421-76-9 | [1] |

| Boiling Point | 273°C | [1] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives is a key area of research, with various methods developed to achieve high purity and yield. While specific industrial-scale synthesis of this compound is not widely published, general approaches for substituted nicotinic acids often involve the oxidation of corresponding alkylpyridines.[4] For instance, the synthesis of nicotinic acid itself can be achieved by the oxidation of 2-methyl-5-ethylpyridine.[4] A plausible synthetic route for this compound could involve the oxidation of 2-ethyl-3-methylpyridine.

A general workflow for the synthesis and purification of a nicotinic acid derivative is outlined below.

Caption: Generalized workflow for the synthesis and quality control of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum of a related compound, nicotinic acid, shows characteristic signals for the pyridine ring protons.[5] For this compound, one would expect to see additional signals corresponding to the ethyl group (a triplet and a quartet).

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectrum of a carboxylic acid like this compound would be expected to show a very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[6][7]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[8] Electrospray ionization (ESI) is a common technique for such molecules.[9][10]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.[11] A reversed-phase column with a mobile phase consisting of an acetonitrile and water gradient is often used for the separation of nicotinic acid and its derivatives.[8][11]

Caption: Workflow for the analytical quality control of this compound.

Biological Activity and Applications

While research specifically on this compound is limited, the broader class of nicotinic acid derivatives has a wide range of biological activities and applications. Nicotinic acid itself is a well-known lipid-lowering agent. Its derivatives are explored for various therapeutic areas.

-

Potential as a Pharmaceutical Intermediate : this compound can serve as a building block in the synthesis of more complex pharmaceutical compounds.[1][12] Its structure allows for various chemical modifications to create libraries of compounds for drug discovery.[1]

-

Antimicrobial Activity : Derivatives of nicotinic acid have been shown to possess antibacterial properties.[13][14] For example, some acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including MRSA strains.[13]

-

Central Nervous System (CNS) Applications : It is suggested as an intermediate for drugs targeting CNS disorders, potentially as a building block for nicotinic receptor ligands.[1]

Safety and Handling

Proper safety precautions are necessary when handling this compound, as with any laboratory chemical.

-

General Handling : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Avoid the formation of dust and aerosols.[16]

-

First Aid Measures :

-

Stability and Storage : The compound is generally stable under normal conditions.[17] It should be stored in a tightly closed container in a dry and well-ventilated place.[16]

-

Incompatible Materials : Strong oxidizing agents.[15]

Conclusion

This compound represents a molecule with significant potential, primarily as a versatile intermediate in the synthesis of novel therapeutic agents. Its fundamental properties, while not extensively studied in isolation, can be largely inferred from the well-documented chemistry of nicotinic acid and its analogs. This guide provides a foundational understanding for researchers, highlighting the key aspects of its chemistry, analysis, and potential applications. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H9NO2 | CID 506624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]

- 4. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.co.uk [fishersci.co.uk]

2-Ethylnicotinic acid chemical structure and IUPAC name

An In-depth Technical Guide to 2-Ethylnicotinic Acid: Structure, Properties, Synthesis, and Applications

Introduction

This compound, a substituted pyridinecarboxylic acid, serves as a crucial building block in the development of advanced pharmaceutical and agrochemical compounds. Its unique structural features, comprising a pyridine core functionalized with both a carboxylic acid and an ethyl group, make it a versatile synthon for medicinal chemists. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, physicochemical properties, a representative synthetic pathway, and its significant applications, particularly in the realm of central nervous system (CNS) drug discovery.

Chemical Identity and Structure

The fundamental characteristics of a molecule are defined by its structure and nomenclature.

IUPAC Name: The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-ethylpyridine-3-carboxylic acid .[1]

Chemical Structure: The molecule consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. An ethyl group (-CH₂CH₃) is attached at position 2 of the ring, and a carboxylic acid group (-COOH) is at position 3.

Figure 2: Generalized workflow for the synthesis of substituted nicotinic acids.

Experimental Protocol: Representative Synthesis

This protocol is a generalized representation adapted from synthetic methods for analogous 2-substituted nicotinic acids. [2]

-

Step 1: Condensation:

-

A haloalkyl 2-alkoxyvinyl ketone is reacted with an alkyl 3-dialkylaminoacrylate in a suitable solvent (e.g., toluene).

-

Causality: This condensation reaction forms an open-chain intermediate, an alkyl 2-dialkylaminomethylene-4-haloalkanoyl-3-butenoate. The choice of reactants determines the substitution pattern of the final product. The reaction is typically run at a controlled temperature (e.g., 30-50°C) to ensure selective product formation and minimize side reactions.

-

-

Step 2: Cyclization and Aromatization:

-

The intermediate from Step 1 is treated with an ammonia source, such as ammonium acetate, without prior isolation.

-

Causality: Ammonia acts as the nitrogen source for the pyridine ring. The reaction proceeds via a cyclization-elimination mechanism, where the amino group attacks one carbonyl, and subsequent condensation and dehydration lead to the formation of the aromatic pyridine ring, yielding the ethyl ester of this compound.

-

-

Step 3: Saponification (Hydrolysis):

-

The resulting crude ethyl 2-ethylnicotinate is hydrolyzed using a base (e.g., sodium hydroxide in an ethanol/water mixture) under reflux.

-

Causality: The basic conditions facilitate the saponification of the ester group to a carboxylate salt. Refluxing provides the necessary energy to drive the reaction to completion.

-

-

Step 4: Acidification and Isolation:

-

After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 2-4.

-

Causality: Acidification protonates the carboxylate salt, causing the free this compound to precipitate out of the aqueous solution, as it is less soluble than its salt form.

-

-

Step 5: Purification:

-

The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield the final product with high purity.

-

Applications and Biological Significance

This compound is primarily valued as a sophisticated intermediate in the synthesis of high-value chemicals.

-

Pharmaceuticals: It is a key building block in the preparation of nicotinic receptor ligands. [3]These ligands are instrumental in the development of drugs targeting CNS disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction. [3]The specific substitution on the pyridine ring allows for fine-tuning of the molecule's binding affinity and selectivity for different nicotinic acetylcholine receptor (nAChR) subtypes.

-

Agrochemicals: The structural motif of this compound is also employed in the production of certain pesticides, where it helps to modulate the biological activity of the final molecule. [3]

Mechanism of Action for Nicotinic Acid Analogs

While the direct biological activity of this compound itself is not the primary focus of its use, its derivatives often target specific biological pathways. Nicotinic acid (Vitamin B3) is known to exert significant pharmacological effects, particularly on lipid metabolism, by acting as a ligand for the G protein-coupled receptor GPR109A. [4]

Figure 3: Simplified signaling pathway of nicotinic acid via the GPR109A receptor in adipocytes.

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. [4]This cascade ultimately decreases the breakdown of triglycerides (lipolysis), leading to a reduced release of free fatty acids into the bloodstream. This mechanism is central to nicotinic acid's ability to lower plasma triglycerides and very-low-density lipoproteins (VLDL). Derivatives synthesized from this compound may be designed to modulate this or related pathways with improved efficacy or side-effect profiles.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined structure, characterized by the IUPAC name 2-ethylpyridine-3-carboxylic acid, provides a versatile scaffold for chemical synthesis. With established, albeit adaptable, manufacturing protocols, it serves as a high-value intermediate for producing targeted therapeutics for CNS disorders and specialized agrochemicals. Understanding its chemical properties, synthetic routes, and the biological pathways targeted by its derivatives is paramount for professionals engaged in drug discovery and development.

References

-

PubChem. This compound (C8H9NO2). PubChemLite. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 506624, this compound. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

-

Pike, A. et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

Sources

- 1. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylnicotinic Acid (CAS No. 3421-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylnicotinic acid, a pyridinecarboxylic acid derivative of significant interest in pharmaceutical and agrochemical research. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route based on established chemical principles. Furthermore, it explores its potential pharmacological applications, particularly in the realm of central nervous system (CNS) disorders, by examining the broader context of nicotinic acid derivatives and their interaction with nicotinic acetylcholine receptors and the G-protein coupled receptor GPR109A. This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, a substituted pyridinecarboxylic acid, is identified by the Chemical Abstracts Service (CAS) number 3421-76-9 .[1][] Its molecular structure and key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3421-76-9 | [1][][3] |

| Molecular Formula | C₈H₉NO₂ | [][3] |

| Molecular Weight | 151.16 g/mol | [][3] |

| IUPAC Name | 2-ethylpyridine-3-carboxylic acid | |

| Boiling Point | 273°C | [3] |

| Physical Form | Solid | |

| Storage | Room temperature, dry conditions | [3] |

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach would involve a two-step process starting from 2-chloronicotinic acid, a readily available starting material.

Caption: Proposed synthetic pathway for this compound.

Conceptual Experimental Protocol

Step 1: Esterification of 2-Chloronicotinic Acid

The synthesis would commence with the esterification of 2-chloronicotinic acid to its corresponding ethyl ester. This is a standard procedure to protect the carboxylic acid and facilitate the subsequent cross-coupling reaction.

-

Rationale: The esterification prevents the acidic proton of the carboxylic acid from interfering with the organometallic reagent in the next step.

Protocol:

-

Suspend 2-chloronicotinic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid.

-

Remove the ethanol under reduced pressure.

-

Extract the ethyl 2-chloronicotinate with a suitable organic solvent and purify by distillation or chromatography.

Step 2: Cross-Coupling Reaction to Introduce the Ethyl Group

The ethyl group can be introduced at the 2-position of the pyridine ring via a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling.

-

Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds on heterocyclic systems.

Protocol:

-

Dissolve ethyl 2-chloronicotinate in an anhydrous, aprotic solvent (e.g., THF).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Slowly add a solution of an ethylating agent, such as ethylzinc chloride (prepared from ethylmagnesium bromide and zinc chloride).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Quench the reaction and work up to isolate the crude ethyl 2-ethylnicotinate.

-

Purify the product by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to yield the desired this compound.

-

Rationale: Base-catalyzed hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Protocol:

-

Dissolve the purified ethyl 2-ethylnicotinate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a stoichiometric amount of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectral Characterization (Predicted)

As experimental spectral data for this compound is not widely published, the following are predicted spectra based on the known chemical structure and spectral data of analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃)

-

δ 1.3-1.5 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

δ 2.8-3.0 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

-

δ 7.2-7.4 ppm (dd, 1H): Doublet of doublets for the proton at the 5-position of the pyridine ring.

-

δ 8.1-8.3 ppm (dd, 1H): Doublet of doublets for the proton at the 4-position of the pyridine ring.

-

δ 8.6-8.8 ppm (d, 1H): Doublet for the proton at the 6-position of the pyridine ring.

-

δ 10.0-12.0 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

δ ~14 ppm: Methyl carbon of the ethyl group.

-

δ ~25 ppm: Methylene carbon of the ethyl group.

-

δ ~123 ppm: C5 of the pyridine ring.

-

δ ~138 ppm: C4 of the pyridine ring.

-

δ ~140 ppm: C3 of the pyridine ring.

-

δ ~152 ppm: C6 of the pyridine ring.

-

δ ~158 ppm: C2 of the pyridine ring.

-

δ ~168 ppm: Carboxylic acid carbon.

Predicted Mass Spectrum (Electron Ionization)

-

m/z 151 (M⁺): Molecular ion peak.

-

m/z 134: Loss of OH radical.

-

m/z 122: Loss of the ethyl group.

-

m/z 106: Loss of the COOH group.

-

m/z 78: Pyridine ring fragment.

Potential Pharmacological Applications and Mechanism of Action

This compound is primarily utilized as a building block in the synthesis of pharmaceuticals, particularly for targeting central nervous system (CNS) disorders.[3] Its value in medicinal chemistry stems from its structure, which allows for further functionalization to create libraries of compounds for drug discovery.[3]

Nicotinic Receptor Ligands

The core nicotinic acid structure is a key pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the CNS, and their modulation is a therapeutic strategy for conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[3] The 2-ethyl substitution can influence the potency, selectivity, and pharmacokinetic properties of the resulting ligands.

GPR109A Receptor Agonism

Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as HCA₂).[4][5][6] This receptor is expressed in adipocytes and immune cells and is responsible for the anti-lipolytic effects of niacin.[4][6] It is plausible that this compound retains some activity at this receptor, which could be explored for metabolic disorders. The activation of GPR109A by niacin in immune cells is also linked to the common side effect of flushing, mediated by the release of prostaglandins.[4]

Caption: Potential mechanism of action via the GPR109A receptor.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its structural features make it an attractive starting point for the synthesis of novel nicotinic receptor ligands for the treatment of CNS disorders. Further research into its synthesis, pharmacological profiling, and potential as a GPR109A agonist is warranted to fully elucidate its therapeutic utility. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

- EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google P

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. [Link]

- US4081451A - Process for preparing 2-halogeno nicotinic acids - Google P

-

This compound - MySkinRecipes. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. [Link]

-

Synthesis of 2-acetylnicotinic acid - PrepChem.com. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) - Human Metabolome Database. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - JCI. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

How to predict the 13C NMR spectrum of a compound - YouTube. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

interpreting C-13 NMR spectra - Chemguide. [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

-

T3DB: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (T3D2841) - Exposome-Explorer. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

-

Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC - PubMed Central. [Link]

-

13 C NMR Chemical Shifts - Oregon State University. [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000254) - Human Metabolome Database. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google P

- US2494204A - Preparation of 2-cyanopyridines - Google P

- CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google P

-

Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC - NIH. [Link]

-

1H NMR spectra of compounds 2(A) (a), 2(B) (b), 2(C) (c) and 2(D) (d). - ResearchGate. [Link]

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - MDPI. [Link]

-

Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC - NIH. [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

Usnic acid and its derivatives for pharmaceutical use: a patent review (2000-2017). [Link]

- ITMI20121390A1 - PROCEDURE FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ITS ESTERS, INTERMEDIATE OF THE PERAMPANEL OR E2040 - Google P

Sources

- 1. 3421-76-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Nicotinic Acid Scaffold: A Foundation for Therapeutic Innovation

An In-Depth Technical Guide to 2-Ethylnicotinic Acid: Synthesis, History, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context of its parent molecule, details synthetic methodologies for its preparation and that of its analogs, and explores its role as a crucial intermediate in the creation of novel therapeutics. The narrative emphasizes the causal reasoning behind synthetic strategies and the structure-activity relationships that make this class of compounds a compelling area of study.

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, primarily recognized for its role in cellular metabolism and its pharmacological effects on lipid profiles. At pharmacological doses, nicotinic acid significantly alters plasma levels of lipids and lipoproteins, most notably by increasing high-density lipoprotein (HDL) cholesterol.[1] Its clinical utility is mediated through the G protein-coupled receptor GPR109A, a discovery that has clarified the mechanisms behind both its therapeutic effects and its common side effects, such as flushing.[1]

The intrinsic biological relevance of the pyridinecarboxylic acid core has made it a privileged scaffold in drug discovery. Chemical modification of this core has led to a vast array of derivatives with diverse pharmacological activities. Among these, 2-substituted nicotinic acids have emerged as a particularly fruitful class of compounds. The introduction of substituents at the C2 position of the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

This compound (CAS 3421-76-9) exemplifies a simple yet crucial member of this class.[][3] While detailed historical accounts of its specific initial synthesis are not prominently documented in seminal literature, its utility has become apparent in contemporary chemical and pharmaceutical research. It serves as a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting central nervous system (CNS) disorders, and as a versatile building block for constructing complex nicotinic receptor ligands.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3421-76-9 | [4] |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Boiling Point | 273°C | [4] |

| MDL Number | MFCD18072523 | [4] |

Part 2: The Synthetic Landscape: From Classical Reactions to Modern Methodologies

The synthesis of 2-substituted nicotinic acids like this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific functional group tolerance. The following sections detail key synthetic strategies, explaining the rationale behind the chosen reactions and protocols.

Strategy 1: Hantzsch-type Pyridine Synthesis for 2-Alkylnicotinic Esters

A foundational method for constructing the pyridine ring is the Hantzsch synthesis and its variations. This approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of a 2-alkylnicotinic acid ester, a plausible pathway involves the reaction of an enamine with a 1,3-dielectrophile. A method adapted from the synthesis of the analogous ethyl 2-methylnicotinate provides a robust blueprint.[5]

The logic of this approach is to build the pyridine ring from acyclic precursors in a convergent manner. The reaction between 1,1,3,3-tetraethoxypropane (a protected form of malondialdehyde) and β-aminocrotonic acid ethyl ester exemplifies a three-component reaction induced by a Michael addition, leading to the desired substituted pyridine core.[5]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3421-76-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound [myskinrecipes.com]

- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

2-Ethylnicotinic acid molecular weight and formula

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of 2-Ethylnicotinic Acid

Executive Summary

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), its structure serves as a valuable scaffold for synthesizing novel pharmaceutical compounds, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of the core molecular properties of this compound, outlines a robust, field-proven workflow for its synthesis and purification, and details a multi-technique analytical approach to unequivocally verify its structure and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for application in their research endeavors.

Fundamental Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. For this compound, the key identifiers and physicochemical characteristics are summarized below. These values are foundational for stoichiometric calculations in synthesis, interpretation of analytical data, and registration in chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethylpyridine-3-carboxylic acid | [][3] |

| CAS Number | 3421-76-9 | [1][4] |

| Molecular Formula | C₈H₉NO₂ | [1][][3][5] |

| Molecular Weight | 151.16 g/mol | [1][][5] |

| Monoisotopic Mass | 151.06332 Da | [3] |

| Physical State | Solid (at STP) | |

| Boiling Point | 273°C | [1] |

The molecular structure, depicted below, consists of a pyridine ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement is key to its utility, offering multiple points for chemical modification.

Caption: Molecular Structure of this compound.

Significance in Medicinal Chemistry and Drug Development

This compound is more than a simple chemical; it is a strategic starting material in the design of bioactive molecules. Its utility stems from several key features:

-

Heterocyclic Scaffold : The pyridine core is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

Versatile Handles : The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other functional groups, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). This functionalization is crucial for creating compound libraries for high-throughput screening.[1]

-

CNS-Targeted Drug Design : As a nicotinic acid derivative, it serves as a logical precursor for synthesizing nicotinic receptor ligands. These receptors are implicated in a variety of neurological conditions, making this compound a relevant intermediate in the development of treatments for Alzheimer's disease, schizophrenia, and nicotine addiction.[1]

The choice to use this specific scaffold is a causal one; its inherent properties and modifiable sites provide a rational basis for designing new chemical entities with desired pharmacological profiles.

Synthesis and Purification: A Field-Proven Approach

While numerous routes to substituted nicotinic acids exist, a common and reliable strategy involves the selective oxidation of a corresponding alkyl-substituted pyridine. This approach is often favored due to the commercial availability of pyridine precursors and the robustness of oxidation chemistry.

The workflow below outlines a plausible and efficient process for the laboratory-scale synthesis and purification of this compound.

Caption: Plausible Synthetic Workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup : To a stirred solution of 2-ethyl-3-methylpyridine in water, slowly add potassium permanganate (KMnO₄) in portions, maintaining the reaction temperature below 50°C using an ice bath. The choice of a strong oxidant like KMnO₄ is critical for the conversion of the methyl group to a carboxylic acid.[6]

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion without unnecessary side-product formation.

-

Workup : Once complete, quench the excess KMnO₄ with a small amount of ethanol. Filter the resulting manganese dioxide (MnO₂) precipitate and wash with hot water.

-

Acidification & Isolation : Cool the filtrate and carefully acidify with concentrated HCl to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution as it is less soluble in its protonated form.

-

Purification : Collect the crude solid by filtration. For ultimate purity, perform a recrystallization from a suitable solvent system, such as an ethanol/water mixture. This step is self-validating; a sharp melting point and clean analytical data (see Section 4) will confirm high purity.

Comprehensive Analytical Characterization

The identity and purity of a synthesized compound must be confirmed through a multi-pronged analytical approach. No single technique is sufficient; instead, orthogonal methods provide a self-validating system where each result corroborates the others.

Caption: Comprehensive Analytical Characterization Workflow.

Protocol 4.1: Mass Spectrometry (MS)

-

Objective : To confirm the molecular weight of the compound.

-

Methodology :

-

Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).

-

Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Result & Validation : The spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of approximately 152.0706, corresponding to the protonated molecule ([M+H]⁺). This experimental value should match the theoretical monoisotopic mass (151.06332 Da + proton mass) within a narrow tolerance (e.g., <5 ppm), thus validating the molecular formula C₈H₉NO₂.[3]

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To elucidate the precise molecular structure and assess purity.

-

Methodology :

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).

-

-

Expected Results & Validation :

-

¹H NMR : The spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment (e.g., 3H, 2H, 3H).

-

¹³C NMR : The spectrum should show 8 distinct carbon signals, including those for the carboxylic acid carbonyl, the aromatic carbons of the pyridine ring, and the two carbons of the ethyl group. The chemical shifts provide definitive evidence of the carbon skeleton.

-

The absence of significant impurity peaks validates the compound's purity.

-

Protocol 4.3: Infrared (IR) Spectroscopy

-

Objective : To confirm the presence of key functional groups.

-

Methodology :

-

Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Results & Validation : The spectrum serves as a fingerprint and should display characteristic absorption bands:

-

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[7]

-

A strong, sharp band around 1680-1720 cm⁻¹ for the C=O (carbonyl) stretch.[7]

-

Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

Conclusion

This compound is a strategically important building block in modern chemical research. Its fundamental properties, particularly its molecular weight of 151.16 g/mol and formula of C₈H₉NO₂, are the starting points for its application in synthesis.[][5] By employing robust synthetic strategies and a comprehensive, multi-technique analytical workflow as detailed in this guide, researchers can ensure the quality and identity of their material. This foundational work is critical for the reliable and successful development of novel therapeutics and other advanced chemical applications.

References

-

This compound | C8H9NO2 | CID 506624 - PubChem. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound (C8H9NO2) - PubChemLite. [Link]

-

Synthesis of 2-aminonicotinic acid - ResearchGate. [Link]

- Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google P

- A process for preparing 2-acetyl nicotinic acid - Google P

Sources

- 1. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. 3421-76-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | C8H9NO2 | CID 506624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-Ethylnicotinic Acid: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of 2-Ethylnicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), holds significant interest within the realms of medicinal chemistry and drug development. Its structural similarity to nicotinic acid, coupled with the introduction of an ethyl group at the 2-position of the pyridine ring, presents a unique scaffold for the design of novel therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | dd | ~8, ~2 |

| H-5 | 7.4 - 7.6 | dd | ~8, ~5 |

| H-6 | 8.6 - 8.8 | dd | ~5, ~2 |

| -CH₂- (Ethyl) | 2.8 - 3.0 | q | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.5 |

| -COOH | 10.0 - 13.0 | br s | - |

Causality behind Predictions: The chemical shifts of the pyridine ring protons (H-4, H-5, and H-6) are predicted based on data for nicotinic acid and 2-substituted pyridine derivatives.[1][2] The electron-withdrawing carboxylic acid group and the ring nitrogen deshield these protons, shifting them downfield. The H-6 proton, being ortho to the nitrogen, is expected to be the most deshielded. The ethyl group's protons are assigned based on typical values for ethyl groups attached to an aromatic ring. The methylene (-CH₂) protons are deshielded by the adjacent ring, while the methyl (-CH₃) protons are further away and appear more upfield. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 125 - 129 |

| C-4 | 138 - 142 |

| C-5 | 123 - 127 |

| C-6 | 150 - 154 |

| -COOH | 165 - 170 |

| -CH₂- (Ethyl) | 25 - 29 |

| -CH₃ (Ethyl) | 13 - 16 |

Expertise in Interpretation: The chemical shifts for the pyridine ring carbons are estimated from data on nicotinic acid and 2-methylnicotinic acid.[3][4] The carbon bearing the ethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The carboxylic acid carbonyl carbon will appear at the lowest field, a characteristic feature of this functional group.[5] The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 2970-2850 | C-H stretch (Aliphatic) | Medium |

| ~3050 | C-H stretch (Aromatic) | Weak |

| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong |

| 1580-1610 | C=C & C=N stretch (Pyridine Ring) | Medium to Strong |

| 1200-1300 | C-O stretch (Carboxylic Acid) | Medium |

| ~900 | O-H bend (Carboxylic Acid Dimer) | Broad, Medium |

Trustworthiness of Predictions: The characteristic broad O-H stretching absorption of the carboxylic acid is a hallmark of its IR spectrum and is expected to be a dominant feature.[6] The strong carbonyl (C=O) absorption is also a reliable indicator of the carboxylic acid functionality. The C-H stretching vibrations for both the aliphatic ethyl group and the aromatic pyridine ring will be present in their respective regions. The pyridine ring itself will give rise to several characteristic stretching vibrations.[7][8]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Experimental Workflow for FTIR Analysis

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Predicted Mass Spectrometry Data for this compound

The molecular formula of this compound is C₈H₉NO₂. The molecular weight is approximately 151.16 g/mol .

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 151.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 134, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.[9]

-

Loss of -COOH (M-45): A significant peak at m/z = 106, resulting from the cleavage of the entire carboxylic acid group.[9]

-

Loss of C₂H₅ (M-29): A peak at m/z = 122, corresponding to the loss of the ethyl radical.

-

Further Fragmentation: The fragment at m/z = 106 could further lose CO to give a peak at m/z = 78, corresponding to the pyridine radical cation.

-

Authoritative Grounding in Fragmentation Theory: The fragmentation of carboxylic acids in mass spectrometry is well-documented.[10] The initial loss of a hydroxyl radical or the entire carboxyl group are common fragmentation pathways.[11] The stability of the resulting aromatic cation often drives these fragmentations. The loss of the ethyl group is also a plausible fragmentation pathway.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

-

Ionization:

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

Logical Relationship of MS Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a powerful and self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on sound scientific principles and analogous compounds, experimental verification remains the gold standard. By following the outlined protocols and leveraging the interpretive insights provided, researchers can confidently characterize this compound and advance their scientific investigations.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0059846). [Link]

-

ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

PubMed. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Hilaris Publisher. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

-

PubChem. Ethyl 2-methylnicotinate. [Link]

-

ResearchGate. Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

MassBank. Organic compounds. [Link]

-

Mass Spectrometry: Fragmentation. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

-

National Institute of Standards and Technology. Ethyl nicotinate - the NIST WebBook. [Link]

-

SpectraBase. 2-Acetylnicotinic acid. [Link]

-

YouTube. interpretation of two sample infrared spectra. [Link]

-

PubChem. 2-Methylnicotinic acid. [Link]

-

YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology. 2-Propenoic acid, ethyl ester. [Link]

-

MDPI. The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

- 3. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

2-Ethylnicotinic acid and its relationship to nicotinic acid

An In-depth Technical Guide to 2-Ethylnicotinic Acid and its Relationship to Nicotinic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for human health.[1][2] As a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it is fundamental to cellular metabolism.[3][4] Beyond its nutritional role, pharmacological doses of nicotinic acid have been used for decades as a potent agent to manage dyslipidemia, favorably altering the lipid profile by lowering triglycerides, low-density lipoprotein (LDL) cholesterol, and increasing high-density lipoprotein (HDL) cholesterol.[1][5][6]

This guide focuses on this compound, a structural analog of nicotinic acid characterized by an ethyl group at the 2-position of the pyridine ring.[7][] While nicotinic acid is extensively studied, this compound remains primarily a research chemical and a building block in medicinal chemistry.[9] The objective of this document is to provide a comprehensive technical comparison, exploring the nuanced differences in physicochemical properties, synthesis, and biological mechanisms that arise from this seemingly minor structural modification. By juxtaposing the well-established profile of nicotinic acid with the characteristics of its ethylated counterpart, we aim to provide a foundational resource for researchers exploring novel nicotinic acid derivatives for therapeutic applications.

Part 1: Physicochemical Properties - A Structural Comparison

The addition of an ethyl group to the pyridine ring introduces significant changes to the molecule's physical and chemical characteristics. These differences, particularly in lipophilicity and steric profile, are critical determinants of the compound's potential pharmacokinetic and pharmacodynamic behavior.

| Property | Nicotinic Acid | This compound | Rationale for Difference |

| IUPAC Name | Pyridine-3-carboxylic acid | 2-ethylpyridine-3-carboxylic acid | Presence of ethyl group at C2 position. |

| Molecular Formula | C₆H₅NO₂ | C₈H₉NO₂ | Addition of a C₂H₄ group. |

| Molecular Weight | 123.11 g/mol [1] | 151.16 g/mol [] | The ethyl group adds 28.05 g/mol . |

| Appearance | White crystalline powder[2][10] | Not widely documented, likely a solid. | General property of similar small organic acids. |

| Melting Point | 237 °C[1] | Not widely available. | Altered crystal lattice packing due to the ethyl group. |

| Boiling Point | Sublimes[11] | 273 °C[9] | Increased molecular weight and van der Waals forces. |

| Water Solubility | 18 g/L[1] | Not widely available. | Expected to be lower due to increased lipophilicity from the ethyl group. |

| pKa | 4.85[1] | Not widely available. | The electron-donating nature of the ethyl group may slightly alter the acidity of the carboxylic acid. |

| LogP | 0.219[1] | Not widely available. | Expected to be higher, indicating greater lipid solubility. |

Part 2: Synthesis and Manufacturing Landscape

The synthetic routes to nicotinic acid are well-established, high-yield industrial processes. In contrast, the synthesis of this compound is typically performed on a smaller, laboratory scale, reflecting its status as a research chemical.

Industrial Synthesis of Nicotinic Acid

The dominant industrial method for producing nicotinic acid involves the oxidation of 3-picoline (3-methylpyridine). This process is highly efficient and scalable. A common pathway involves the ammoxidation of 3-picoline to produce nicotinonitrile, which is then hydrolyzed to nicotinamide and subsequently to nicotinic acid.[1] An alternative large-scale synthesis starts with the condensation of acetaldehyde and ammonia to form 2-methyl-5-ethylpyridine, which is then oxidized using nitric acid to yield nicotinic acid.[12]

Synthesis of this compound

Specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, as it is often a commercially available building block. However, its synthesis can be conceptualized through established pyridine chemistry. A plausible approach involves the use of a pre-functionalized pyridine ring, such as starting with 2-ethyl-3-methylpyridine and performing a selective oxidation of the methyl group. Patent literature for related haloalkyl nicotinic acids describes multi-step sequences involving the reaction of haloalkyl vinyl ketones with aminoacrylates to construct the pyridine ring.[13]

A generalized workflow for the laboratory-scale synthesis and purification of a nicotinic acid derivative is presented below.

Part 3: Biological Activity and Mechanism of Action

The biological activities of nicotinic acid are bifurcated: a low-dose nutritional role and a high-dose pharmacological role. The potential activity of this compound must be inferred from its structural relationship to the parent compound.

Nicotinic Acid: A Dual-Role Molecule

1. Vitamin B3 Function: As a vitamin, nicotinic acid is converted within the body into NAD and NADP. These coenzymes are indispensable, participating in over 400 enzymatic redox reactions critical for catabolism (energy production from fats, carbohydrates, and proteins) and anabolism (synthesis of fatty acids and cholesterol).[1][4]

2. Pharmacological Lipid-Lowering Mechanism: At pharmacological doses (grams per day), nicotinic acid exerts its lipid-modifying effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed on adipocytes.[14][15]

The signaling cascade is as follows:

-

Receptor Activation: Nicotinic acid binds to GPR109A on fat cells.

-

Inhibition of Adenylyl Cyclase: This binding activates an inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase.[15]

-

Reduced Lipolysis: The resulting decrease in intracellular cyclic AMP (cAMP) levels reduces the activity of hormone-sensitive lipase. This inhibits the breakdown of stored triglycerides into free fatty acids (FFAs).[15][16]

-

Decreased Hepatic VLDL Production: The reduced flow of FFAs from adipose tissue to the liver limits the substrate available for hepatic triglyceride synthesis. Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, further decreasing triglyceride production.[1][16][17] This leads to reduced assembly and secretion of very-low-density lipoproteins (VLDL).

-

Increased HDL Levels: The mechanism for raising HDL is understood to be a reduction in the catabolic rate of apolipoprotein A-I (apoA-I), the primary protein component of HDL particles, by inhibiting its removal by the liver.[16][18]

This compound: A Hypothetical Profile

There is a notable lack of public domain data on the specific pharmacological activity of this compound. However, we can hypothesize its potential interactions based on structure-activity relationships:

-

Receptor Binding: The primary question is whether this compound can bind to and activate the GPR109A receptor. The presence of the ethyl group at the 2-position, adjacent to the pyridine nitrogen, introduces significant steric bulk. This could potentially hinder the optimal orientation of the molecule within the receptor's binding pocket, possibly leading to reduced binding affinity or efficacy compared to nicotinic acid.

-

Metabolic Stability: The ethyl group might alter the molecule's susceptibility to metabolic enzymes. While nicotinic acid is primarily methylated, this compound could undergo oxidation on the ethyl group (e.g., hydroxylation) as an alternative metabolic pathway.

-

Pharmacokinetics: The expected increase in lipophilicity could alter its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier.

These hypotheses require empirical validation through binding assays, in vitro functional assays, and in vivo animal studies.

Part 4: Experimental Methodologies

For researchers aiming to work with these compounds, robust synthetic and analytical protocols are essential.

Protocol 1: Synthesis of Ethyl Nicotinate (A Model Esterification)

This protocol details the esterification of nicotinic acid, a common step in creating derivatives for further modification or as prodrugs. It can be adapted for this compound.

Objective: To synthesize ethyl nicotinate from nicotinic acid via Fischer esterification.

Materials:

-

Nicotinic acid (1.0 eq)

-

Absolute ethanol (used as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, ~5 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene or Dichloromethane (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add nicotinic acid (e.g., 12.3 g, 0.1 mol) and absolute ethanol (100 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of saturated NaHCO₃ solution to neutralize the excess acid. (Caution: CO₂ evolution).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting oil or solid is crude ethyl nicotinate.[19]

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a baseline for the quantitative analysis of nicotinic acid in a sample, which can be optimized for this compound.

Objective: To determine the concentration of nicotinic acid using reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Nicotinic acid standard

-

Methanol or appropriate solvent for sample preparation

Procedure:

-

Standard Preparation: Prepare a stock solution of nicotinic acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 262 nm[20]

-

Mobile Phase Gradient: Start with 95% A / 5% B, hold for 2 minutes. Linearly increase to 50% B over 8 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes. (This gradient should be optimized).

-

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Sample Preparation: Dissolve the unknown sample in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of nicotinic acid in the sample by interpolating its peak area from the standard curve. For bioanalytical applications, a more sensitive LC-MS/MS method is recommended.[21]

Conclusion

Nicotinic acid is a cornerstone molecule in both nutrition and pharmacology, with a well-defined mechanism of action for its lipid-modifying properties. Its structural analog, this compound, represents an intriguing but largely unexplored chemical entity. The addition of an ethyl group at the 2-position fundamentally alters its physicochemical properties, increasing molecular weight and likely enhancing lipophilicity while introducing steric hindrance near the pyridine nitrogen.

While the biological activity of this compound has not been extensively characterized, its structure provides a compelling basis for further investigation. Future research should focus on its interaction with the GPR109A receptor to determine if it acts as an agonist, antagonist, or has no activity. Understanding its metabolic fate and pharmacokinetic profile will be crucial in evaluating its potential as a therapeutic agent or a tool compound for probing nicotinic acid signaling pathways. This guide serves as a foundational document, synthesizing known information and providing a logical framework for these future explorations.

References

-

Wikipedia. Nicotinic acid. [Link]

-

Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

PubChem. Nicotinic acid. [Link]

-

Khan, M. A., et al. (2010). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic hypercholesterolemic albino rats. Pakistan journal of medical sciences. [Link]

-

Al-Gareeb, A. I., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Boden, W. E. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

-

Kashyap, M. L., et al. (2008). Mechanism of action of niacin. The American journal of cardiology. [Link]

-

The Medical Biochemistry Page. (2023). Vitamin B3: Metabolism and Functions. [Link]

-

PubChem. Nicotinate and Nicotinamide Metabolism. [Link]

-

National Institutes of Health. Niacin - Health Professional Fact Sheet. [Link]

-

British Heart Foundation. (2024). 7 natural alternatives to statins that claim to lower cholesterol. [Link]

-

Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current opinion in chemical biology. [Link]

-

PubChem. This compound. [Link]

-

StatPearls. (2023). Niacin. [Link]

-

Mayo Clinic. Niacin to improve cholesterol numbers. [Link]

-

CAS Common Chemistry. Nicotinic acid. [Link]

-

SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

-

MySkinRecipes. This compound. [Link]

-

NYS Medicaid Prescriber Education Program. A Review of Immediate-Release vs. Extended-Release Niacin. [Link]

-

Ashihara, H., et al. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant physiology and biochemistry. [Link]

- Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

- Patsnap.

-

Wang, Y., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

-

Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews. [Link]

-

FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

- Google Patents.

-

Sun, L., et al. (2017). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. Clinical nutrition. [Link]

-

Kaojarern, S., et al. (1991). The clinical pharmacology of ethacrynic acid. Journal of the Medical Association of Thailand. [Link]

-

PubChem. Ethyl Nicotinate. [Link]

-

de Luna, Z., et al. (1979). Metabolic response of humans to ingestion of nicotinic acid and nicotinamide. Journal of pharmaceutical sciences. [Link]

-

Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism. [Link]

-

Montgomery, M. K., & Mamer, O. A. (2012). Metabolic annotation of 2-ethylhydracrylic acid. Journal of inherited metabolic disease. [Link]

-

Holman, W. I. (1951). Metabolism of nicotinic acid and related compounds in man and rat. British journal of nutrition. [Link]

-

Li, K., et al. (2015). Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. ResearchGate. [Link]

-

Jain, D. K., et al. (2011). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. ResearchGate. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 3. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niacin to improve cholesterol numbers - Mayo Clinic [mayoclinic.org]

- 7. This compound | C8H9NO2 | CID 506624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 13. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

- 14. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Ethylnicotinic Acid

Document ID: AN-S2ENA-2025 Version: 1.0 Prepared By: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Abstract

2-Ethylnicotinic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical development. Its structure is incorporated into various active pharmaceutical ingredients (APIs) and other bioactive molecules. This document provides a detailed guide to the primary synthetic routes for this compound, offering a comparative analysis of methodologies and step-by-step protocols for laboratory execution. The protocols are designed with an emphasis on the underlying chemical principles, safety, and scalability, providing researchers with a robust framework for its preparation.

Introduction and Strategic Overview

The synthesis of substituted nicotinic acids is a cornerstone of heterocyclic chemistry. This compound, specifically, presents a synthetic challenge that involves the selective introduction of an ethyl group at the C2 position of the pyridine ring, adjacent to the nitrogen atom. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

This guide will focus on two principal and divergent strategies for the synthesis of this compound:

-

C-C Bond Formation on a Pre-formed Pyridine Ring: This approach utilizes a readily available pyridine derivative, such as 2-chloronicotinic acid, and introduces the ethyl group via a carbon-carbon coupling reaction. This is arguably the most versatile and common strategy in a research setting.

-